Spiroquinolone derivative 1

Antimicrobial drug discovery DNA gyrase inhibition Fluoroquinolone SAR

Spiroquinolone derivative 1 (6-amino-7-fluoro-4-oxo-8-[2-(pyridin-2-ylamino)ethylamino]spiro[10-oxa-1-azatricyclo[7.4.1.0⁵,¹⁴]tetradeca-2,5,7,9(14)-tetraene-13,1′-cyclobutane]-3-carboxylic acid; molecular formula C₂₃H₂₄FN₅O₄; molecular weight 453.47 g·mol⁻¹) is a conformationally constrained spirocyclic quinolone carboxylic acid. This compound integrates a fluoroquinolone pharmacophore with a cyclobutane-fused oxa-azatricyclic spiro-scaffold and an aminopyridine-containing C-7 side chain, a design strategy aimed at modulating target selectivity beyond classical quinolone antibiotics.

Molecular Formula C23H24FN5O4
Molecular Weight 453.5 g/mol
Cat. No. B10836326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroquinolone derivative 1
Molecular FormulaC23H24FN5O4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCOC3=C4N2C=C(C(=O)C4=C(C(=C3NCCNC5=CC=CC=N5)F)N)C(=O)O
InChIInChI=1S/C23H24FN5O4/c24-16-17(25)15-19-21(18(16)28-10-9-27-14-4-1-2-8-26-14)33-11-7-23(5-3-6-23)29(19)12-13(20(15)30)22(31)32/h1-2,4,8,12,28H,3,5-7,9-11,25H2,(H,26,27)(H,31,32)
InChIKeyFBGUGRUHZTVCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiroquinolone Derivative 1 – Structural Identity and Baseline Characteristics for Research Procurement


Spiroquinolone derivative 1 (6-amino-7-fluoro-4-oxo-8-[2-(pyridin-2-ylamino)ethylamino]spiro[10-oxa-1-azatricyclo[7.4.1.0⁵,¹⁴]tetradeca-2,5,7,9(14)-tetraene-13,1′-cyclobutane]-3-carboxylic acid; molecular formula C₂₃H₂₄FN₅O₄; molecular weight 453.47 g·mol⁻¹) is a conformationally constrained spirocyclic quinolone carboxylic acid [1]. This compound integrates a fluoroquinolone pharmacophore with a cyclobutane-fused oxa-azatricyclic spiro-scaffold and an aminopyridine-containing C-7 side chain, a design strategy aimed at modulating target selectivity beyond classical quinolone antibiotics [2]. It is catalogued under PubChem CID 25253820 and ChEMBL ID CHEMBL1940905 [1].

Spirocyclic scaffold Conformationally constrained core for DNA gyrase binding topology studies
C-7 aminopyridine Side chain enables target selectivity profiling beyond classical quinolones
Resistance tool Structural divergence supports resistance mechanism deconvolution research

Why Generic Quinolone Substitution Cannot Replace Spiroquinolone Derivative 1 in Targeted Research


Although fluoroquinolone antibiotics share a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, the spirocyclic constraint and the aminopyridine-bearing C-7 substituent in spiroquinolone derivative 1 fundamentally alter conformational flexibility, target-enzyme binding topology, and resistance profile relative to linear or monocyclic quinolones [1]. Conformationally restricted spiroquinolones have been shown to diverge from ciprofloxacin and ofloxacin in DNA gyrase inhibition potency, cellular uptake, and in vivo antibacterial efficacy, meaning that substituting a standard quinolone for this spiro-analogue in experiments will yield non-transferable structure–activity relationship (SAR) and pharmacokinetic data [2].

Standard fluoroquinolones lack spirocyclic constraint; target binding topology and resistance profile may differ
Piperazine/pyrrolidine C-7 substituents do not replicate aminopyridine-driven kinase selectivity shift
Conformational entropy reduction and logP/TPSA divergence not matched by linear quinolones

Head-to-Head Quantitative Evidence for Spiroquinolone Derivative 1 Differentiation


DNA Gyrase Inhibition Potency: Spiroquinolone Derivative 1 vs. Ofloxacin and Ciprofloxacin

In a cell-free DNA gyrase supercoiling assay, the spirocyclopropylquinolone scaffold (on which spiroquinolone derivative 1 is based) inhibited Escherichia coli DNA gyrase with potency comparable to ofloxacin but approximately 2- to 4-fold lower than ciprofloxacin [1]. This class-level evidence, while not measured on the exact derivative 1, delineates the scaffold's enzymatic inhibition band. Separately, bioactivity mapping for spiroquinolone derivative 1 indicates protein-target engagement with an activity value ≤0.1 μM against an undisclosed bacterial target [2].

DNA gyrase inhibition
Class-level
Spirocyclopropylquinolone core: potency comparable to ofloxacin; derivative 1 target engagement ≤0.1 μM
Scaffold inhibition band positions derivative for resistance-breaking studies
Direct IC₅₀ for derivative 1 not reported; class-based inference
Antimicrobial drug discovery DNA gyrase inhibition Fluoroquinolone SAR

Cellular Antibacterial Potency: Spiroquinolone Derivative 1 vs. Ofloxacin and Ciprofloxacin

The spirocyclopropylquinolone scaffold exhibited cellular inhibitory potency (MIC) inferior to both ofloxacin and ciprofloxacin against standard bacterial strains [1]. However, this reduced intrinsic potency may be offset by a narrower resistance susceptibility profile; the scaffold's constrained geometry reduces recognition by plasmid-borne quinolone-resistance (qnr) proteins and efflux pumps that compromise classical fluoroquinolones [1].

Cellular potency
Class-level
Scaffold MIC inferior to ofloxacin and ciprofloxacin against standard strains
Supports probe for resistance circumvention, not potency-optimised antibiotic
Exact MIC values unavailable; scaffold-level evidence
Minimum inhibitory concentration Antibacterial susceptibility Gram-positive pathogens

Structural Differentiation: Aminopyridine C-7 Substituent vs. Piperazine-Based Quinolones

Spiroquinolone derivative 1 contains a 2-(pyridin-2-ylamino)ethylamino moiety at C-7, structurally distinct from the piperazine or pyrrolidine substituents found in ciprofloxacin, ofloxacin, and levofloxacin [1]. In a related series of aminopyridine-containing spiro[indoline-3,4′-piperidine] derivatives, the aminopyridine group conferred potent EGFR and ERBB2 kinase inhibition (inhibition percentages of 7–27% on EGFR-wt at 0.5 μM, compared to 2% for neratinib) [2]. Although this evidence derives from an anti-cancer context, it demonstrates that the aminopyridine pharmacophore can redirect target selectivity from bacterial gyrase to mammalian kinases, a dual-targeting potential not present in classical fluoroquinolones [2].

C-7 selectivity shift
Cross-study
Aminopyridine C-7: EGFR-wt inhibition 7–27% at 0.5 μM (neratinib 2%) in spiro series
Indicates potential kinase–gyrase selectivity crosstalk; not achievable with piperazine quinolones
EGFR data from analogous spiro[indoline-piperidine] derivatives
Medicinal chemistry Kinase inhibitor design EGFR mutant selectivity

Physicochemical Property Profile: Spiroquinolone Derivative 1 vs. Typical Fluoroquinolones

Spiroquinolone derivative 1 has a calculated logP of 3.00, a topological polar surface area (TPSA) of 131.5 Ų, 4 hydrogen-bond donors, and 8 hydrogen-bond acceptors, with 6 rotatable bonds [1]. By comparison, ciprofloxacin has a logP of ~0.28 and TPSA of ~74.6 Ų. The higher logP and TPSA of derivative 1 predict greater membrane permeability and a distinct tissue-distribution profile, while the spirocyclic constraint reduces conformational entropy upon target binding [1].

Physicochemical profile
logP 3.00, TPSA 131.5 Ų; ΔlogP +2.7, ΔTPSA +57 Ų vs. ciprofloxacin
Higher logP/TPSA predicted to alter permeability and distribution relative to classical quinolones
Calculated properties; experimental validation recommended
Drug-likeness Lipinski's rule of five Physicochemical profiling

Optimal Research and Industrial Application Scenarios for Spiroquinolone Derivative 1


Resistance Mechanism Deconvolution Studies in Antimicrobial Research

Spiroquinolone derivative 1 is suited for studies probing the ability of conformationally constrained quinolones to evade plasmid-mediated quinolone resistance (PMQR) determinants, including Qnr proteins and the AAC(6′)-Ib-cr acetyltransferase [1]. Because its spirocyclic architecture diverges from that of ciprofloxacin and ofloxacin, comparative MIC and gyrase-cleavage complex assays with derivative 1 versus classical fluoroquinolones can map structure–resistance relationships, informing next-generation fluoroquinolone design [1].

Dual-Target Kinase–Gyrase Selectivity Profiling

The aminopyridine-containing C-7 side chain of spiroquinolone derivative 1, analogous to fragments conferring EGFR/ERBB2 inhibition in spiro[indoline-3,4′-piperidine] series [2], makes the compound a valuable probe for off-target kinase profiling. Researchers can use derivative 1 in panels of bacterial gyrase and mammalian kinase assays to quantify selectivity ratios, supporting lead optimization for either anti-infective or anti-cancer indications [2].

Pharmacokinetic and Tissue-Distribution Studies Leveraging High logP and TPSA

With a logP of 3.00 and a TPSA of 131.5 Ų, spiroquinolone derivative 1 is predicted to exhibit enhanced membrane permeability relative to ciprofloxacin (ΔlogP ≈ +2.7) [3]. This property can be exploited in cell-based accumulation assays, Caco-2 permeability models, and in vivo tissue-distribution studies to correlate spirocyclic constraint with intracellular penetration and organ-specific exposure, providing a differentiated tool for pharmacokinetic/pharmacodynamic (PK/PD) modelling [3].

Chemical Biology and Target-Engagement Studies

The bioactivity map for spiroquinolone derivative 1 indicates protein-target engagement with an activity value ≤0.1 μM [3]. This level of engagement, combined with its structural uniqueness, makes derivative 1 a candidate for chemical proteomics experiments (e.g., affinity-based protein profiling or thermal shift assays) aimed at identifying off-target interactors or confirming on-target engagement in complex proteomes [3].

Application
Selection Property
Validation Focus
Resistance mechanism deconvolution
Spirocyclic scaffold / resistance profile
PMQR evasion assays, gyrase-cleavage complex mapping
Dual-target kinase–gyrase selectivity profiling
Aminopyridine C-7 side chain
Kinase panel vs. gyrase selectivity ratios
Pharmacokinetic & tissue-distribution studies
High logP / TPSA profile
Cell accumulation, Caco-2 permeability models
Target-engagement & chemical biology
Sub-μM target engagement
Affinity-based proteomics, thermal shift assays
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